2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride
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Overview
Description
2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride is a chemical compound with the molecular formula C11H15NO3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its phenoxyacetic acid structure, which is modified with an aminopropyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride typically involves the reaction of 4-(3-aminopropyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the phenol group reacts with chloroacetic acid to form the phenoxyacetic acid derivative. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the desired hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme kinetics and as a substrate for enzyme-catalyzed reactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with enzymes and receptors, modulating their activity. The phenoxyacetic acid moiety can act as a ligand, binding to active sites and influencing biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride can be compared with other similar compounds, such as:
4-(3-Aminopropyl)phenol: Lacks the acetic acid moiety, making it less versatile in certain reactions.
Phenoxyacetic acid: Lacks the aminopropyl group, limiting its interactions with biological targets.
4-(3-Aminopropyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of phenoxyacetic acid, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and specificity for various applications.
Properties
IUPAC Name |
2-[4-(3-aminopropyl)phenoxy]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c12-7-1-2-9-3-5-10(6-4-9)15-8-11(13)14;/h3-6H,1-2,7-8,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVKHOVJDPVXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)OCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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